molecular formula C8H9F3N2O2 B6206196 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2060049-21-8

1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B6206196
CAS RN: 2060049-21-8
M. Wt: 222.2
InChI Key:
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Description

1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (PFPA) is an organic compound used in various scientific and industrial applications. It is a versatile compound that has been used in a wide range of research due to its unique properties. In particular, PFPA is used in the synthesis of various compounds, as well as for its potential applications in drug discovery and development. In addition, PFPA has been studied for its potential biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been used in a wide range of research applications due to its unique properties. It has been used in the synthesis of various compounds, such as benzodiazepines, quinolines, and dihydropyridines. In addition, 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in drug discovery and development, as well as for its potential biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. In addition, 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been found to interact with other enzymes, such as phosphodiesterase and adenylate cyclase, which are involved in the regulation of cell metabolism.
Biochemical and Physiological Effects
1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been found to have a range of biochemical and physiological effects. In particular, it has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. In addition, 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been found to interact with other enzymes, such as phosphodiesterase and adenylate cyclase, which are involved in the regulation of cell metabolism. Furthermore, 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been found to have anti-inflammatory, anti-cancer, and anti-fungal effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in laboratory experiments is its versatility. It can be used in a wide range of research applications due to its unique properties. In addition, 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is relatively easy to synthesize and has a high yield. However, there are some limitations to using 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in laboratory experiments. For example, it has a low solubility in water, which can make it difficult to use in certain experiments. In addition, 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be toxic in high concentrations and can cause skin and eye irritation.

Future Directions

There are a number of potential future directions for research involving 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. For example, further research could be done to better understand the mechanism of action of 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and its potential biochemical and physiological effects. In addition, further research could be done to explore the potential applications of 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in drug discovery and development. Furthermore, further research could be done to explore the potential advantages and limitations of using 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in laboratory experiments. Finally, further research could be done to explore the potential for using 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in the synthesis of other compounds.

Synthesis Methods

1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be synthesized via a nucleophilic substitution reaction of 1-bromopropan-2-yl trifluoromethyl pyrazole-5-carboxylate (BPFPC) with sodium azide in the presence of triethylamine. The reaction is conducted in aqueous solvent at room temperature and the resulting 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is isolated by aqueous extraction and recrystallization. The yield of the reaction is typically greater than 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves the reaction of propan-2-yl hydrazine with trifluoroacetic anhydride to form 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole. This intermediate is then reacted with chloroacetic acid to form the final product, 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.", "Starting Materials": [ "Propan-2-yl hydrazine", "Trifluoroacetic anhydride", "Chloroacetic acid" ], "Reaction": [ "Step 1: Propan-2-yl hydrazine is reacted with trifluoroacetic anhydride in the presence of a catalyst such as pyridine to form 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole.", "Step 2: The intermediate 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the final product, 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid." ] }

CAS RN

2060049-21-8

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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